4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline
Description
Properties
Molecular Formula |
C13H15BrF3N3O |
|---|---|
Molecular Weight |
366.18 g/mol |
IUPAC Name |
1-[4-[4-amino-2-bromo-6-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H15BrF3N3O/c1-8(21)19-2-4-20(5-3-19)12-10(13(15,16)17)6-9(18)7-11(12)14/h6-7H,2-5,18H2,1H3 |
InChI Key |
WFFIAMPXDQDERQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2Br)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine Ring and Acetylation
- The piperazine ring is commonly synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
- The acetyl group is introduced by reacting the piperazine derivative with acetylating agents such as acetic anhydride or acetyl chloride, typically in the presence of a base like pyridine to neutralize the generated acid.
- Reaction conditions generally involve stirring at moderate temperatures (50–60 °C) until completion, monitored by disappearance of starting materials.
Bromination of the Aromatic Ring
- Bromination is achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent.
- The reaction is carried out in an appropriate solvent such as dichloromethane or acetic acid, often at controlled temperatures to avoid over-bromination.
- The bromine atom is introduced selectively at the 3-position of the aniline ring.
Introduction of the Trifluoromethyl Group
- The trifluoromethyl substituent is incorporated using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
- These reactions require careful control of temperature and solvent to ensure selective trifluoromethylation at the 5-position.
- Alternative methods include nucleophilic trifluoromethylation using trifluoromethyl anions or radical trifluoromethylation under photochemical conditions.
Preparation of 3-Bromo-5-(trifluoromethyl)aniline Intermediate
- According to a patented method, 3-bromo-5-(trifluoromethyl)aniline can be prepared starting from 4-bromo-2-trifluorotoluene via a sequence of acetylation, nitration, deacetylation, deamination, and reduction steps.
- The acetylation step involves reacting 4-bromo-2-trifluorotoluene with acetic acid and acetic anhydride at 50–60 °C, yielding a high purity acetylated intermediate (yield ~98%).
- Nitration is performed in sulfuric acid at low temperatures (below 20 °C) with controlled addition of nitric acid.
- Deacetylation is achieved by refluxing with hydrochloric acid, followed by neutralization and filtration.
- Deamination involves diazotization with sodium nitrite in sulfuric acid at 10 °C, followed by treatment with phosphoric acid and reduction with cupric oxide.
- Final reduction uses iron powder in aqueous acetic acid under reflux to yield the aniline intermediate.
Coupling of Piperazine Derivative with Aniline Intermediate
- The acetylated piperazine derivative is coupled with the 3-bromo-5-(trifluoromethyl)aniline intermediate under amide bond-forming conditions.
- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used in solvents like dichloromethane or DMF.
- The reaction proceeds at room temperature or slightly elevated temperatures to afford the target compound.
| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| Piperazine formation | 1,2-diamine + sulfonium salts, base | Ambient to 60 | 80–90 | Basic conditions favor cyclization |
| Acetylation | Acetic anhydride or acetyl chloride + base | 50–60 | 90–98 | Pyridine commonly used as base |
| Bromination | Br2 or NBS in solvent | 0–25 | 85–95 | Controlled to avoid polybromination |
| Trifluoromethylation | CF3I or CF3SO3H | 0–50 | 70–85 | Requires inert atmosphere |
| Nitration (intermediate) | HNO3/H2SO4 | <20 | 80–90 | Temperature control critical |
| Deacetylation | HCl aqueous reflux | 90–100 | 85–90 | Complete hydrolysis of amide |
| Deamination | NaNO2/H2SO4 diazotization | 0–10 | 75–85 | Ice bath to control reaction rate |
| Reduction | Fe powder, acetic acid reflux | 90–100 | 80–90 | Efficient reduction of diazonium salt |
| Coupling | EDCI, DMAP, solvent | 20–40 | 75–90 | Mild conditions to preserve functional groups |
- The patented process for preparing the 3-bromo-5-(trifluoromethyl)aniline intermediate demonstrates a total yield of approximately 43% over multiple steps, which is considered efficient for industrial scale synthesis.
- The use of zinc powder as a catalyst during acetylation has been reported to improve reaction rates and yields.
- Continuous flow reactors and automated synthesis platforms are increasingly employed to optimize reaction times, improve safety (especially for diazotization and bromination steps), and enhance reproducibility.
- Purification techniques such as recrystallization, chromatography, and filtration are critical to achieving high purity, especially for pharmaceutical applications.
The preparation of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline involves a well-defined sequence of organic transformations including piperazine ring formation, acetylation, aromatic bromination, trifluoromethylation, and coupling with an aniline intermediate. The process is supported by detailed reaction conditions and optimization strategies derived from patents and research literature. Industrial synthesis benefits from catalytic enhancements and modern reactor technologies to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the acetyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Oxidation: Oxidizing agents (e.g., mCPBA, H2O2), solvents (e.g., CH2Cl2, MeOH).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., THF, EtOH).
Major Products
Substitution: Formation of substituted anilines.
Oxidation: Formation of N-oxides.
Reduction: Formation of deacetylated derivatives.
Scientific Research Applications
Applications in Scientific Research
The applications of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline can be categorized into several key areas:
Research indicates that compounds with similar structural features exhibit significant biological activity, particularly as inhibitors of specific kinases. For instance, studies have shown that this compound can inhibit discoidin domain receptors (DDR1/2), which are associated with fibrosis and cancer progression. The trifluoromethyl group enhances the compound's binding affinity to target proteins, making it a promising candidate for further drug development.
Molecular Docking Studies
Molecular docking studies have demonstrated that modifications to the piperazine or trifluoromethyl groups could enhance the binding affinity and selectivity for particular kinases. This suggests that the compound could be optimized for improved therapeutic efficacy in various diseases.
Cosmetic Formulations
The compound's unique properties may also lend themselves to applications in cosmetic formulations, particularly in products designed for skin treatment or enhancement. The stability and effectiveness of such formulations can be evaluated through rigorous testing protocols.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Inhibition of DDR1/2 | Cancer Research | Demonstrated significant inhibition of receptor activity, suggesting potential for anti-cancer therapies. |
| Molecular Docking Analysis | Drug Design | Identified optimal binding configurations that enhance therapeutic potential against targeted kinases. |
| Cosmetic Efficacy Trials | Dermatology | Evaluated the safety and effectiveness of formulations incorporating the compound, highlighting its potential in skin care products. |
Mechanism of Action
The mechanism of action of 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related aniline derivatives, focusing on substituent variations, physicochemical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Note: *Estimated molecular weight based on substituent contributions.
Key Differences and Implications
Substituent Effects: Bromine vs. Halogen-Free Analogs: The bromine atom in the target compound increases molecular weight (~80 g/mol) and steric bulk compared to non-halogenated analogs like 4-(4-methylpiperazino)aniline. This enhances resistance to oxidative metabolism but may reduce aqueous solubility . Acetylpiperazine vs. Methyl/Ethyl Piperazine: The acetyl group in the target compound improves metabolic stability by reducing N-dealkylation, a common degradation pathway for methyl/ethyl piperazine derivatives .
Trifluoromethyl Positioning :
- The -CF₃ group at position 5 (target) vs. position 3 (e.g., CAS 694499-26-8) alters electronic effects. Position 5 may enhance resonance stabilization of the aniline ring, favoring electrophilic substitution reactions .
Synthetic Accessibility: The target compound likely requires palladium-catalyzed cross-coupling for bromine introduction, whereas analogs like 4-(4-methylpiperazino)aniline are synthesized via simpler nucleophilic substitutions .
Research Findings
- Antitumor Activity : Piperazine-containing analogs (e.g., CAS 694499-26-8) demonstrate efficacy in nilotinib synthesis, highlighting the role of trifluoromethyl and piperazine groups in targeting Bcr-Abl kinases .
- Metabolic Stability : Acetylated piperazines show prolonged half-lives in vivo compared to methyl/ethyl variants, as observed in preclinical studies .
- Solubility Challenges : Bromine and trifluoromethyl groups reduce aqueous solubility, necessitating formulation optimization (e.g., salt formation or prodrug strategies) .
Biological Activity
4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline is a synthetic compound characterized by its unique structure that includes a piperazine ring, a bromine atom, and a trifluoromethyl group. These structural features contribute significantly to its biological activity, particularly in the context of medicinal chemistry and potential therapeutic applications.
The molecular formula of this compound is C13H15BrF3N3O, with a molecular weight of 366.18 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, making it an attractive candidate for further research.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on specific kinases, particularly discoidin domain receptors (DDR1/2), which are implicated in fibrosis and cancer progression. The trifluoromethyl substituent is believed to enhance the potency of these interactions by improving the binding affinity to target proteins.
Inhibition Studies
In vitro studies have demonstrated that this compound can act as an effective inhibitor against various kinases. The following table summarizes key findings related to its biological activity:
| Target Kinase | IC50 Value (µM) | Effect |
|---|---|---|
| DDR1 | 0.5 | Significant inhibition |
| DDR2 | 0.8 | Moderate inhibition |
| Other Kinases | >10 | Minimal or no effect |
These results highlight the compound's potential as a therapeutic agent in conditions where DDRs play a critical role, such as cancer and fibrotic diseases.
Case Studies
- Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal fibroblasts, indicating its potential for targeted cancer therapy.
- Fibrosis Models : In animal models of fibrosis, treatment with this compound resulted in reduced collagen deposition and improved tissue architecture, suggesting its efficacy in managing fibrotic diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine ring and substitution patterns on the aniline moiety can significantly alter biological activity. For instance, replacing the bromine atom with other halogens or modifying the trifluoromethyl group can lead to variations in kinase inhibition potency.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via sequential functionalization of aniline derivatives. Key steps include:
- Bromination : Electrophilic substitution at the meta position using brominating agents (e.g., Br₂ or NBS) under controlled temperature (0–25°C) to avoid polybromination .
- Acetylpiperazine Coupling : Nucleophilic aromatic substitution (SNAr) between 3-bromo-5-(trifluoromethyl)aniline and 1-acetylpiperazine, often catalyzed by Pd or Cu in polar aprotic solvents (e.g., DMF) at 80–100°C .
- Optimization : Reaction yield is improved by using excess acetylpiperazine (1.5–2 eq.) and monitoring reaction progress via TLC or LC-MS to minimize side products like dehalogenated intermediates .
Advanced: How can isomeric impurities arising during synthesis be identified and resolved?
Answer:
Isomeric impurities (e.g., regioisomers or dihalogenated byproducts) are characterized using:
- LC-SPE/NMR : Hyphenated liquid chromatography with solid-phase extraction and NMR detects isomers by comparing retention times and ¹H/¹³C chemical shifts. For example, HMBC spectra resolve substituent positions on the benzene ring .
- High-Resolution MS (HRMS) : Isotopic patterns (e.g., 1:2:1 for Br₂) confirm elemental composition. Fragmentation pathways (e.g., loss of Br or CF₃) differentiate isomers .
- Mitigation : Adjusting reaction stoichiometry and using scavengers (e.g., molecular sieves) reduce impurity formation. Re-crystallization in acetonitrile/water mixtures isolates the target compound .
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assign acetylpiperazine protons (δ 2.1–2.5 ppm for CH₃, δ 3.5–4.0 ppm for piperazine) and aromatic protons (δ 6.8–7.5 ppm). Trifluoromethyl groups show distinct ¹⁹F signals near δ -60 ppm .
- FT-IR : Confirm acetyl C=O stretch (~1660 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
- XRD : Resolve crystal packing and verify substituent positions, particularly for bromine and acetylpiperazine orientation .
Advanced: What strategies address batch-to-batch variability in halogenated aniline derivatives?
Answer:
- In-process Controls (IPC) : Real-time monitoring via UHPLC-UV/MS detects intermediates (e.g., dehalogenated species) .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) separates brominated isomers. Impurity thresholds are validated using EP/Pharm. Eur. reference standards (e.g., 4-nitro-3-(trifluoromethyl)aniline) .
- Stability Studies : Accelerated degradation under heat/light identifies susceptible sites (e.g., Br-C bond cleavage). Stabilizers like BHT are added to storage solutions .
Advanced: How do bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?
Answer:
- Bromine : Acts as a directing group for SNAr or Suzuki-Miyaura coupling. Pd(PPh₃)₄ catalyzes coupling with boronic acids at 80–100°C, but excess Br may deactivate catalysts via coordination .
- Trifluoromethyl (CF₃) : Electron-withdrawing effect reduces aromatic ring electron density, slowing electrophilic substitutions. However, CF₃ enhances stability against oxidation in acidic conditions .
- Case Study : In synthesizing thiourea derivatives (e.g., DATU1), the bromine site reacts selectively with isothiocyanates, while CF₃ stabilizes the intermediate against hydrolysis .
Advanced: What computational or mechanistic approaches elucidate structure-activity relationships (SAR) for pharmacological analogs?
Answer:
- Docking Studies : Molecular dynamics (e.g., AutoDock Vina) model interactions between the acetylpiperazine moiety and kinase targets (e.g., VEGFR-2). Bromine’s steric bulk is optimized to fit hydrophobic pockets .
- QSAR Modeling : Hammett constants (σ) for Br and CF₃ predict electronic effects on binding affinity. LogP calculations assess lipophilicity for blood-brain barrier penetration .
- In Vitro Profiling : Dose-response assays (IC₅₀) compare halogenated analogs to identify Br’s role in potency. For example, Br-substituted analogs show 10-fold higher inhibition than Cl derivatives .
Basic: How are residual solvents and inorganic impurities controlled during synthesis?
Answer:
- Headspace GC-MS : Detects volatile solvents (e.g., DMF, CH₂Cl₂) to ensure compliance with ICH Q3C limits (<600 ppm) .
- ICP-OES : Quantifies metal catalysts (e.g., Pd < 10 ppm) post-purification .
- Buffer Systems : Ammonium acetate (pH 6.5) in mobile phases improves LC-MS sensitivity for polar impurities like unreacted aniline .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (lipases) ensures enantioselective acetylpiperazine coupling .
- Crystallization-Induced Diastereomer Resolution : Diastereomeric salts (e.g., with tartaric acid) separate enantiomers. Process parameters (cooling rate, solvent polarity) are optimized via DoE .
- PAT Tools : In-line Raman spectroscopy monitors crystallinity and polymorph transitions during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
